The synthesis of methyl 2-(4-iodophenyl)-2-oxoacetate typically involves Fischer esterification, where 4-iodophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency. These reactors allow for precise control over conditions such as temperature and pressure, leading to higher yields and purities of the product while reducing human error.
Methyl 2-(4-iodophenyl)-2-oxoacetate has a molecular formula of and a molecular weight of 290.05 g/mol. Its structural characteristics can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C9H7IO3 |
Molecular Weight | 290.05 g/mol |
IUPAC Name | Methyl 2-(4-iodophenyl)-2-oxoacetate |
InChI Key | STMSZZFPHKQCOI-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(=O)C1=CC=C(C=C1)I |
The presence of the iodine atom at the para position contributes to distinctive electronic effects that influence both reactivity and biological interactions.
Methyl 2-(4-iodophenyl)-2-oxoacetate can undergo several types of chemical reactions:
Common reagents used include:
The reactions yield various products:
The mechanism of action for methyl 2-(4-iodophenyl)-2-oxoacetate varies based on its application. In medicinal contexts, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom enhances halogen bonding capabilities, which is crucial for drug-receptor interactions. This interaction can lead to either inhibition or activation of biological pathways depending on the target molecule involved.
Methyl 2-(4-iodophenyl)-2-oxoacetate exhibits several notable physical and chemical properties:
These properties are essential for determining its applications in various chemical processes.
Methyl 2-(4-iodophenyl)-2-oxoacetate has several significant applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3